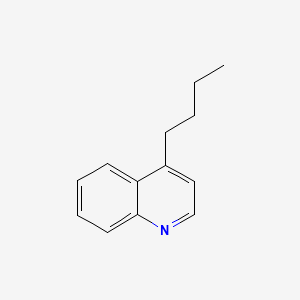

4-Butylquinoline

Description

Overview of Quinolines as Privileged Heterocyclic Scaffolds in Academic Inquiry

Quinoline (B57606), a bicyclic heterocyclic compound composed of a benzene (B151609) ring fused to a pyridine (B92270) ring, is recognized as a "privileged scaffold" in medicinal chemistry. nih.govresearchgate.netbohrium.com This designation stems from the ability of the quinoline nucleus to serve as a versatile template in drug design, leading to compounds with a wide spectrum of biological activities. nih.govnih.govorientjchem.org The unique structure of quinoline allows for various chemical modifications, enabling the synthesis of novel compounds with enhanced pharmacological properties. orientjchem.org

The significance of the quinoline scaffold is underscored by its presence in numerous natural products and synthetic compounds with diverse therapeutic applications. mdpi.commdpi.com These applications include roles as anticancer, anti-inflammatory, antibacterial, antiviral, and antimalarial agents. nih.govnih.govontosight.ai The ability of quinoline derivatives to interact with a variety of biological targets makes them a focal point in the quest for new and effective therapeutic agents. researchgate.net

Historical Context of Quinoline Chemistry and the Evolution of Alkyl Quinoline Research

The history of quinoline chemistry dates back to 1834, when it was first isolated from coal tar. nih.govresearchgate.net A pivotal moment in its history was the development of the Skraup synthesis in 1880, which provided the first laboratory method for synthesizing the quinoline scaffold. numberanalytics.com This method involves the reaction of aniline (B41778) with glycerol, sulfuric acid, and an oxidizing agent. iipseries.org Following the Skraup synthesis, several other named reactions were developed for the synthesis of quinoline and its derivatives, including the Friedländer, Doebner-von Miller, and Conrad-Limpach syntheses. numberanalytics.comiipseries.orgarabjchem.org

The exploration of alkyl-substituted quinolines has been a continuous area of research. The introduction of alkyl groups, such as a butyl group, onto the quinoline ring can significantly influence the compound's physicochemical properties, such as lipophilicity. vulcanchem.comontosight.ai This modification can, in turn, affect its biological activity and potential applications in various fields, including pharmaceuticals and materials science. ontosight.aiontosight.ai

Research Rationale and Scope: Emphasizing 4-Butylquinoline within Advanced Organic Synthesis and Biological Applications

The specific focus on this compound within the broader field of quinoline research is driven by the unique properties conferred by the butyl group at the 4-position of the quinoline ring. The synthesis of such polysubstituted quinolines is an active area of investigation, with methods being developed to allow for a variety of substituents at different positions on the quinoline core. rsc.org

The rationale for investigating this compound and its derivatives spans both advanced organic synthesis and biological applications. In synthesis, the development of efficient and regioselective methods for introducing the butyl group and other functionalities onto the quinoline scaffold is a key objective. acs.org From a biological perspective, the butyl group can enhance the lipophilicity of the molecule, potentially improving its ability to cross cell membranes and interact with biological targets. vulcanchem.com This has led to the exploration of this compound derivatives for a range of potential therapeutic uses.

Current Landscape of Scholarly Investigations on this compound Derivatives

Current research on this compound derivatives is multifaceted, exploring their synthesis and potential applications. For instance, studies have focused on the regioselective synthesis of halogenated this compound derivatives, such as 3,6-dibromo-4-butylquinoline, through acid-promoted cycloaddition reactions. acs.org

Furthermore, the broader class of 4-quinolone derivatives, which are structurally related to this compound, is under intense investigation for its activity against Gram-positive bacteria. nih.gov The development of new derivatives is aimed at overcoming drug resistance in pathogens. nih.gov While not directly about this compound, this research highlights the general interest in modifying the 4-position of the quinoline ring to achieve desired biological outcomes. The synthesis of various quinoline derivatives, including those with alkyl substitutions, continues to be a dynamic field, with new methodologies and applications emerging from ongoing scholarly work. rsc.orgresearchgate.net

Structure

3D Structure

Properties

CAS No. |

74808-78-9 |

|---|---|

Molecular Formula |

C13H15N |

Molecular Weight |

185.26 g/mol |

IUPAC Name |

4-butylquinoline |

InChI |

InChI=1S/C13H15N/c1-2-3-6-11-9-10-14-13-8-5-4-7-12(11)13/h4-5,7-10H,2-3,6H2,1H3 |

InChI Key |

MTSCTQMKKVEJHD-UHFFFAOYSA-N |

Canonical SMILES |

CCCCC1=CC=NC2=CC=CC=C12 |

Origin of Product |

United States |

Advanced Synthetic Methodologies for 4 Butylquinoline and Its Analogues

Regioselective Butylation Strategies on the Quinoline (B57606) Nucleus

Introducing an alkyl group, such as a butyl substituent, at a specific position on the quinoline ring presents a considerable challenge due to the electronic properties of the heterocycle. The nitrogen atom deactivates the ring towards electrophilic substitution, complicating traditional methods.

Friedel-Crafts Alkylation Protocols and Catalyst Optimization

The direct Friedel-Crafts alkylation of quinoline is inherently problematic. The nitrogen atom, being a Lewis base, readily coordinates with the Lewis acid catalyst (e.g., AlCl₃) required for the reaction. This interaction forms a salt, which deactivates the catalyst and makes the quinoline ring highly electron-deficient and thus resistant to electrophilic attack. quora.com

To overcome these limitations, research has focused on catalyst optimization and substrate modification. While direct butylation of the parent quinoline remains inefficient, strategies involving modified quinoline precursors have been explored. For instance, using quinoline-N-oxides can alter the reactivity of the ring. A Brønsted acid-catalyzed Friedel–Crafts reaction between quinoline-N-oxide and specific alkylating agents has been shown to afford functionalized quinolines, proceeding through an intermediate quinolyl enolonium ion. rsc.org However, achieving regioselectivity at the C4-position for a simple butyl group remains a significant synthetic hurdle via this method.

Table 1: Challenges and Optimization in Friedel-Crafts Alkylation of Quinoline

| Challenge | Description | Potential Solution/Optimization |

|---|---|---|

| Catalyst Deactivation | The Lewis basic nitrogen of quinoline neutralizes the Lewis acid catalyst (e.g., AlCl₃). quora.com | Use of stronger catalysts or a large excess of the catalyst. |

| Ring Deactivation | The formation of the N-Lewis acid complex strongly deactivates the ring towards electrophilic substitution. quora.com | Modification of the substrate, such as using quinoline-N-oxide, to alter electronic properties. rsc.org |

| Poor Regioselectivity | Even if the reaction proceeds, it often yields a mixture of isomers, with substitution occurring on the benzene (B151609) ring rather than the pyridine (B92270) ring. | Employing directing groups on the quinoline scaffold to favor substitution at a specific position. |

Direct Alkylation Approaches for 4-Butylquinoline Construction

Direct C-H alkylation offers an atom-economical alternative to classical cross-coupling reactions. While direct C-H butylation at the C4 position of quinoline is challenging, various modern synthetic methods have been developed for the regioselective alkylation of the quinoline core.

One effective strategy involves the use of pre-functionalized quinolines. For example, this compound has been synthesized from 4-bromoquinoline (B50189) and n-butylboronic acid via a Suzuki coupling reaction. While not a direct C-H functionalization, this represents a direct and high-yielding route to the final product from a readily accessible precursor.

More advanced C-H activation methodologies are also emerging. Zinc-promoted direct C2 or C4-selective alkylation of quinolines using 1,1-diborylalkanes as the alkyl source has been reported. organic-chemistry.org While this method shows excellent regioselectivity for C4-alkylation with simple pyridine, its application to quinoline often favors C2-alkylation. organic-chemistry.org Further development is required to steer the selectivity towards the C4 position for substrates like quinoline.

Cyclization Reactions for the Formation of the this compound Ring System

Building the quinoline ring from acyclic precursors is a powerful and widely used strategy. These methods allow for the precise placement of substituents, like the butyl group at the C4-position, by selecting appropriately substituted starting materials.

Pfitzinger Reaction Applications with Butyl-Containing Precursors

The Pfitzinger reaction is a versatile method for synthesizing quinoline-4-carboxylic acids from isatin (B1672199) and a carbonyl compound under basic conditions. mdpi.comwikipedia.org The reaction proceeds through the base-catalyzed opening of the isatin ring to form an isatoic acid intermediate, which then condenses with the carbonyl compound, followed by cyclization and dehydration. wikipedia.org

To synthesize a precursor for this compound using this method, a ketone containing a butyl group adjacent to a methylene, such as 2-hexanone (B1666271) (methyl butyl ketone), would be reacted with isatin. The reaction would yield 2-methyl-3-propylquinoline-4-carboxylic acid. Subsequent decarboxylation would be required to obtain the corresponding quinoline. To place the butyl group at the C4 position directly, more complex precursors would be necessary, making this route less direct for this compound itself but valuable for its analogues. iipseries.orgresearchgate.net

Table 2: Pfitzinger Reaction with Butyl-Containing Ketones

| Isatin Precursor | Butyl-Containing Ketone | Expected Product (after decarboxylation) | Reference |

|---|---|---|---|

| Isatin | 2-Hexanone | 2-Methyl-3-propylquinoline | researchgate.net |

| Isatin | 3-Heptanone (ethyl butyl ketone) | 2-Ethyl-3-propylquinoline | researchgate.net |

Gould-Jacobs Cyclization and Related Methodologies for Quinolin-4-ones

The Gould-Jacobs reaction is a classic method that constructs the quinolin-4-one scaffold, a key intermediate for many quinoline derivatives. rsc.orgwikipedia.org The process begins with the condensation of an aniline (B41778) derivative with diethyl ethoxymethylenemalonate, followed by thermal cyclization. wikipedia.orgmdpi.com The resulting 4-hydroxy-3-carboalkoxyquinoline can then be hydrolyzed and decarboxylated to yield the corresponding quinolin-4-one (which exists in tautomeric equilibrium with 4-hydroxyquinoline). wikipedia.org

To prepare a precursor for this compound, an aniline substituted with a butyl group could be used, although this would place the butyl group on the benzene portion of the ring. To achieve substitution at the C4-position, the standard Gould-Jacobs protocol is not directly applicable. However, modifications and related cyclization strategies starting from different precursors can be envisioned. The primary utility of the Gould-Jacobs reaction lies in its reliable formation of the 4-quinolone core, which can be further functionalized. researchgate.netd-nb.info

Conrad-Limpach and Friedländer Condensation Strategies for Quinoline Synthesis

Conrad-Limpach Synthesis: The Conrad-Limpach synthesis involves the condensation of anilines with β-ketoesters. jptcp.comwikipedia.org The reaction conditions, particularly temperature, are crucial for regioselectivity. At lower temperatures, reaction at the keto group leads to a Schiff base, which upon heating (typically >250 °C in an inert solvent), cyclizes to form a 4-hydroxyquinoline (B1666331) (4-quinolone). wikipedia.orgquimicaorganica.org To synthesize a this compound precursor, one could react an aniline with a β-ketoester containing a butyl group, such as ethyl 2-butylacetoacetate. This would lead to a 2-methyl-3-butyl-4-hydroxyquinoline. Alternatively, reacting a butyl-substituted aniline would place the substituent on the carbocyclic ring. synarchive.com

Friedländer Condensation: The Friedländer annulation is one of the most direct and versatile methods for quinoline synthesis. It involves the condensation of a 2-aminoaryl aldehyde or ketone with a compound containing an α-methylene group adjacent to a carbonyl, such as a ketone. rsc.orgmdpi.com The reaction is typically catalyzed by an acid or a base. researchgate.net

For the specific synthesis of this compound, 2-aminobenzaldehyde (B1207257) would be reacted with 2-hexanone (methyl butyl ketone). The condensation and subsequent cyclodehydration would yield a mixture of 2-methyl-3-propylquinoline and the desired 4-butyl-2-methylquinoline. A more direct route to this compound involves reacting 2-aminobenzophenone (B122507) with a ketone that can provide the C2 and C3 carbons, though this is a more complex variation. Modern catalysts, such as ceric ammonium (B1175870) nitrate (B79036) nih.gov or various Lewis acids nih.gov, have been shown to improve the efficiency and mildness of the Friedländer reaction, making it a powerful tool for generating a diversity of substituted quinolines. vulcanchem.comrsc.org

Table 3: Comparison of Friedländer Reaction Catalysts for Quinoline Synthesis

| Catalyst System | Reaction Conditions | Advantages | Reference |

|---|---|---|---|

| Ceric Ammonium Nitrate (10 mol%) | Ambient temperature, 45 min | Mild conditions, rapid reaction, good for diversity-oriented synthesis. | nih.gov |

| Triethylammonium hydrogen sulfate | Molten, solvent-free, 100 °C | Non-volatile, non-corrosive, acts as both solvent and catalyst. | nih.gov |

| Zinc triflate | Solvent or neat conditions | Reusable, efficient for functionalized quinolines. | nih.gov |

Exploration of Other Named Reactions for Alkylquinoline Scaffold Formation

While the Friedländer annulation and Doebner-von Miller reaction are cornerstone methods, a variety of other named reactions offer alternative pathways to the quinoline scaffold, each with its own set of advantages and substrate scopes. These reactions are integral to the synthetic chemist's toolkit for creating diverse quinoline derivatives. iipseries.orgrsc.org

Classical methods for constructing the fundamental quinoline structure include the Skraup, Combes, Knorr, Pfitzinger, Conrad-Limpach, and Gould-Jacobs syntheses. iipseries.orgrsc.orgresearchgate.netacs.org The Skraup synthesis , for instance, involves the reaction of an aromatic amine with glycerol, sulfuric acid, and an oxidizing agent like nitrobenzene. iipseries.org The Combes synthesis produces 2,4-disubstituted quinolines through the acid-catalyzed cyclization of an aniline condensed with a β-diketone. iipseries.org The Knorr quinoline synthesis utilizes a β-ketoanilide under acidic conditions. acs.org For the synthesis of quinoline-4-carboxylic acids, the Pfitzinger reaction , which employs isatin and a carbonyl compound, is a key method. iipseries.orgacs.org

These established methods, while foundational, often require harsh reaction conditions, the use of strong acids, and can generate significant waste. acs.org Modern adaptations and alternative named reactions address some of these limitations. The Povarov reaction , a type of aza-Diels-Alder reaction, provides access to tetrahydroquinolines from N-arylimines and electron-rich alkenes, which can then be oxidized to quinolines. acs.orgsci-rad.com This reaction can be catalyzed by Lewis or Brønsted acids. sci-rad.com

| Named Reaction | Key Reactants | General Product | Catalyst/Conditions | Reference |

|---|---|---|---|---|

| Skraup Synthesis | Aromatic amine, Glycerol, Oxidizing agent | Quinoline | Conc. H₂SO₄ | iipseries.org |

| Combes Synthesis | Aniline, β-Diketone | 2,4-Disubstituted quinoline | Acid (e.g., H₂SO₄) | iipseries.org |

| Knorr Synthesis | β-Ketoanilide | 2-Hydroxyquinoline (B72897) | Acid (e.g., H₂SO₄) | acs.org |

| Pfitzinger Reaction | Isatin, Carbonyl compound | Quinoline-4-carboxylic acid | Base | iipseries.org |

| Povarov Reaction | N-Arylimine, Electron-rich alkene | Tetrahydroquinoline | Lewis or Brønsted acid | sci-rad.com |

Modern Synthetic Techniques and Green Chemistry Principles in Butylquinoline Production

Recent advancements in synthetic chemistry have focused on developing more efficient, sustainable, and environmentally benign methods for producing quinoline derivatives, including this compound. These modern techniques prioritize reduced reaction times, lower energy consumption, and the use of recyclable catalysts, aligning with the principles of green chemistry. numberanalytics.comrsc.org

Microwave-Assisted Synthesis for Enhanced Reaction Efficiency

Microwave-assisted organic synthesis (MAOS) has emerged as a powerful tool for accelerating chemical reactions, often leading to higher yields and shorter reaction times compared to conventional heating methods. researchgate.netacs.orgmdpi.com This technique has been successfully applied to the synthesis of 4-alkylquinolines.

A notable example is the one-pot reaction of anilines with alkyl vinyl ketones on the surface of silica (B1680970) gel impregnated with indium(III) chloride, conducted under solvent-free microwave irradiation. researchgate.netresearchgate.net This method offers significant advantages, including operational simplicity, rapid reaction rates, and high yields for a variety of substituted anilines, making it an efficient route to compounds like this compound. researchgate.net The use of microwave irradiation can dramatically reduce reaction times from hours to mere minutes. cem.comsemanticscholar.org For instance, the synthesis of N-arylheterocyclic substituted-4-aminoquinazolines was achieved in significantly shorter times with microwave heating compared to classical methods. nih.gov Similarly, the synthesis of 2,4-dichloroquinolines from anilines and malonic acid with POCl₃ was accomplished in just 50 seconds under microwave irradiation at 600 W. asianpubs.org

The benefits of microwave-assisted synthesis extend to creating complex quinoline-based hybrids. One-pot, three-component reactions under microwave irradiation have been used to efficiently produce dihydropyridopyrimidines and dihydropyrazolopyridines bearing a quinoline fragment. acs.org This approach highlights the capacity of MAOS to facilitate multicomponent reactions (MCRs), which are inherently atom-economical and efficient. acs.org

| Reaction Type | Conventional Heating Time | Microwave Irradiation Time | Key Advantages of MAOS | Reference |

|---|---|---|---|---|

| Quinazoline Synthesis | 40 hours | 2 hours | Drastic reduction in reaction time | cem.com |

| 4-Hydroxy-2-quinolinone Synthesis | N/A | 3 minutes | Fast, efficient, simple work-up | semanticscholar.org |

| 2,4-Dichloroquinoline Synthesis | N/A | 50 seconds | Extremely rapid, one-pot synthesis | asianpubs.org |

| 4-Phenoxyquinoline Synthesis | N/A | 10 minutes | Excellent yields, green solvent media | nih.gov |

Catalytic Approaches in Butylquinoline Synthesis

Catalysis is at the heart of modern organic synthesis, offering pathways to desired molecules with high efficiency and selectivity. numberanalytics.com For the synthesis of this compound and its analogues, various catalytic systems, including heterogeneous and homogeneous catalysts, have been developed to promote sustainable and effective transformations.

Heterogeneous catalysts, which exist in a different phase from the reactants, are a cornerstone of green chemistry due to their ease of separation, recyclability, and reduced environmental impact. numberanalytics.comarabjchem.orgappliedcatalysts.com These catalysts are typically solids, while the reactants are in a liquid or gas phase. wikipedia.org The reaction cycle involves the adsorption of reactants onto the catalyst surface, the chemical reaction at active sites, and the desorption of products. libretexts.org

In the context of quinoline synthesis, solid acid catalysts like Montmorillonite K-10, zeolites, and nano-crystalline sulfated zirconia have been employed for the Friedländer condensation. arabjchem.org These catalysts facilitate the reaction between 2-aminoaryl ketones and carbonyl compounds under milder conditions and with shorter reaction times than many traditional methods. A key advantage is that these solid catalysts can be recovered and reused multiple times without a significant loss of activity. arabjchem.org

The "borrowing hydrogen" methodology, which utilizes a domino dehydrogenation-condensation-hydrogenation sequence, is another sustainable approach that can be facilitated by heterogeneous catalysts. rsc.org Supported transition metal catalysts, for example, can be used for the synthesis of quinolines from nitroarenes and alcohols, offering an atom-economical route to these heterocyclic compounds. rsc.org Manganese-based heterogeneous catalysts have also been shown to be effective and recyclable for quinoline synthesis. researchgate.net

Homogeneous transition-metal catalysis is a powerful tool for the synthesis and functionalization of the quinoline core. rsc.orgmdpi.com Metals such as palladium, copper, nickel, and rhodium are widely used to facilitate a range of coupling reactions. numberanalytics.comacs.orgrsc.org

Palladium-catalyzed cross-coupling reactions, such as the Suzuki-Miyaura and Heck reactions, are invaluable for introducing substituents onto the quinoline scaffold. numberanalytics.commdpi.com For instance, a one-pot process combining a Suzuki-Miyaura cross-coupling with a C-H functionalization step has been developed, using a single palladium catalyst to form complex, π-extended frameworks from quinoline substrates. soton.ac.ukacs.orgnih.gov This reaction proceeds in high yields and impressively, can be run in the open air without the need for additional ligands, as the quinoline substrate itself can act as a ligand for the palladium catalyst. soton.ac.ukacs.org

Copper catalysts are also prominent, particularly in Ullmann-type coupling reactions and dehydrogenative coupling processes. numberanalytics.comijstr.org A simple and sustainable method for synthesizing a wide variety of substituted quinolines involves the copper-catalyzed dehydrogenative coupling of 2-aminobenzyl alcohols with ketones under aerobic conditions. ijstr.org Nickel catalysis has also emerged as a cost-effective and efficient alternative for similar dehydrogenative cyclizations to form quinolines. acs.org These methods often operate under milder conditions and utilize more earth-abundant metals compared to noble metal catalysts like ruthenium or iridium. acs.orgijstr.org

Lewis acid catalysis plays a crucial mechanistic role in several synthetic routes to quinolines. A Lewis acid accepts an electron pair from a Lewis base, forming an adduct. This interaction can activate substrates, stabilize transition states, and thereby accelerate reaction rates and control selectivity. solubilityofthings.comresearchgate.net

In the context of quinoline synthesis, Lewis acids are frequently used to catalyze cycloaddition reactions and Friedländer-type syntheses. rsc.orgclockss.orgresearchgate.net For example, the Povarov reaction, an inverse-electron-demand aza-Diels-Alder reaction, is often catalyzed by Lewis acids like aluminum chloride (AlCl₃) or copper(II) triflate (Cu(OTf)₂). sci-rad.com The Lewis acid activates the imine component, making it more susceptible to nucleophilic attack by the electron-rich alkene, which facilitates the [4+2] cycloaddition. sci-rad.comclockss.org

Transition Metal-Catalyzed Coupling Reactions in Derivative Synthesis

Application of Sustainable Solvent Systems and Micellar Catalysis

The drive towards greener chemical processes has led to the exploration of sustainable solvent systems and micellar catalysis in quinoline synthesis. Traditional organic solvents, often volatile and hazardous, are being replaced with environmentally benign alternatives. tandfonline.comchemcopilot.com

Sustainable Solvents:

Green solvents are characterized by their low toxicity, biodegradability, and derivation from renewable resources. gaspublishers.comgarph.co.uk Water is considered a highly desirable green solvent due to its low cost, non-flammability, and minimal environmental impact. catsci.com Other notable green solvents applicable to quinoline synthesis include ethanol (B145695), isopropanol, ionic liquids, and deep eutectic solvents (DESs). tandfonline.comorientjchem.org For instance, the use of ethanol as a solvent in the presence of a stannous chloride dihydrate catalyst has been reported for the synthesis of substituted quinolines, achieving good to moderate yields. tandfonline.com The selection of a greener solvent can significantly reduce the environmental footprint of a synthetic process, as solvents can constitute up to 85% of the total raw material mass in active pharmaceutical ingredient (API) synthesis. nih.gov

Micellar Catalysis:

Micellar catalysis has emerged as a powerful technique to facilitate organic reactions in aqueous media. catsci.comnumberanalytics.com Surfactants, when present above their critical micelle concentration, form aggregates called micelles in water. catsci.com These micelles possess a hydrophobic core and a hydrophilic surface, creating a microenvironment that can solubilize organic reactants and catalyze reactions. catsci.comnumberanalytics.com This approach can lead to significantly increased reaction rates, often by a factor of 10 to 100, and allows for reactions to be conducted under mild conditions, typically at ambient temperatures. catsci.comacsgcipr.org

The use of micellar catalysis offers several advantages:

Enhanced Reaction Rates and Yields: By concentrating reactants within the micellar core, the frequency of molecular collisions increases, leading to faster reactions and often improved yields. catsci.com

Environmental Sustainability: It reduces or eliminates the need for volatile organic solvents, aligning with the principles of green chemistry. catsci.comnumberanalytics.com

Economic Benefits: Faster reaction times, lower energy demands, and the potential for catalyst recycling can lead to reduced production costs. catsci.comacsgcipr.org

A variety of surfactants, including cationic (e.g., cetyltrimethylammonium bromide, CTAB), anionic (e.g., sodium dodecyl sulfate, SDS), and non-ionic (e.g., Triton X-100), can be employed in micellar catalysis. numberanalytics.com For example, the synthesis of pyrimido[4,5-b]quinolines has been successfully carried out in an aqueous micellar system using CTAB. researchgate.net The choice of surfactant is critical and depends on the specific reactants and reaction type. numberanalytics.com Even water-sensitive reagents like acyl chlorides have been shown to undergo efficient amidation in aqueous solutions containing surfactants. rsc.org

The integration of sustainable solvents and micellar catalysis represents a significant advancement in the synthesis of quinoline derivatives, offering a pathway to more efficient, economical, and environmentally responsible chemical manufacturing.

Continuous Flow Chemistry for Scalable Butylquinoline Synthesis

Continuous flow chemistry has become a transformative technology for the synthesis of organic molecules, including quinolines, offering significant advantages in terms of safety, efficiency, and scalability over traditional batch processes. innovation.ca This technique involves the continuous pumping of reagents through a network of tubes or channels, where the reaction occurs. innovation.ca The high surface-area-to-volume ratio in flow reactors allows for superior heat and mass transfer, leading to better reaction control, reduced reaction times, and often improved yields and selectivity. innovation.ca

The implementation of continuous flow reactors can be particularly beneficial for the scalable and high-purity synthesis of quinoline derivatives. For instance, a continuous photochemical process has been developed for the synthesis of various substituted quinolines, achieving high yields and throughputs of over one gram per hour. vapourtec.comresearchgate.net This method can also be combined with subsequent reaction steps, such as hydrogenation, in a "telescoped" process to produce tetrahydroquinolines. vapourtec.comresearchgate.net

Key advantages of continuous flow synthesis for butylquinoline production include:

Enhanced Safety: The small reaction volumes within the reactor minimize the risks associated with handling hazardous reagents and exothermic reactions. innovation.ca

Improved Control and Reproducibility: Precise control over reaction parameters such as temperature, pressure, and residence time leads to more consistent product quality. innovation.ca

Scalability: Scaling up production is achieved by running the flow system for longer periods or by "numbering up" (using multiple reactors in parallel), rather than increasing the size of the reactor, which can be problematic in batch chemistry.

Efficiency: Reduced reaction times and the potential for integrating synthesis, purification, and analysis steps can significantly streamline the manufacturing process. innovation.ca

The development of continuous flow methods, such as a three-step process for 6-monoamino-6-monodeoxy-β-cyclodextrin, demonstrates the potential for coupling multiple reaction stages, even when a solvent exchange is necessary. beilstein-journals.org This approach, while requiring careful optimization of each step, can lead to safer and faster synthetic routes compared to batch methods. beilstein-journals.org

Optimization of Reaction Parameters for Yield and Selectivity in Butylquinoline Preparations

Optimizing reaction parameters is a critical aspect of developing efficient and selective synthetic methods for this compound and its analogues. This involves a systematic investigation of various factors that can influence the outcome of a chemical transformation.

Catalyst Screening and Evaluation for Specific Transformations

The choice of catalyst is paramount in quinoline synthesis, as it can dramatically affect reaction efficiency, yield, and selectivity. A wide range of catalysts have been explored for different synthetic strategies.

For Friedländer-type reactions, which involve the condensation of a 2-aminoaryl ketone with a compound containing an α-methylene group, various catalysts have been employed. For instance, magnetic nanoparticle-supported catalysts, such as Fe3O4@SiO2/ZnCl2, have been shown to be effective, affording quinoline derivatives in high yields (79–98%) under solvent-free conditions. nih.gov Another example is the use of Nafion NR50, a sulfonic acid-functionalized polymer, as a reusable solid acid catalyst in ethanol under microwave irradiation. mdpi.com

In syntheses involving C-H activation, transition metal catalysts are often utilized. Rhodium, ruthenium, and copper catalysts have been successfully used in the annulation of various starting materials to form the quinoline core. mdpi.com Gold-catalyzed cascade reactions have also been developed for the synthesis of 2-aryl-substituted quinolines. researchgate.net

High-throughput screening (HTS) has emerged as a powerful methodology to accelerate the discovery and optimization of catalysts. numberanalytics.com HTS allows for the rapid and parallel testing of large libraries of catalysts under various reaction conditions, significantly speeding up the identification of optimal catalytic systems. numberanalytics.com

Below is a table summarizing various catalysts used in quinoline synthesis:

| Catalyst | Synthetic Method | Reaction Conditions | Yield (%) |

| Fe3O4@SiO2/ZnCl2 | Friedländer synthesis | Solvent-free | 79-98 |

| Nafion NR50 | Friedländer synthesis | Ethanol, microwave | High |

| Rhodium complexes | C-H activation/annulation | Varies | - |

| Ruthenium complexes | C-H activation/annulation | Varies | - |

| Copper complexes | C-H activation/annulation | Varies | - |

| Gold complexes | Cascade reaction | Varies | - |

| Fe3O4 nanoparticles | A³-coupling/cyclization | 110 °C | 79-92 |

| Mg(OTf)2.SiO2 | Sulfonate/sulfonamide synthesis | Dichloroethane, microwave, 45 °C | Moderate to good |

Solvent Selection and Reaction Temperature Control

Solvent selection and temperature control are crucial parameters that can significantly impact the yield and selectivity of quinoline synthesis.

Solvent Selection: The choice of solvent can influence the solubility of reactants and intermediates, as well as the reaction rate and pathway. For instance, in the synthesis of 2-t-butyl-4-quinoline carboxylic acid, polar aprotic solvents like DMF or DMSO can enhance the solubility of intermediates. In other cases, greener solvents such as ethanol or even water (in micellar catalysis) are preferred to improve the sustainability of the process. tandfonline.comcatsci.com The optimization of solvent systems is a key aspect of developing robust and environmentally friendly synthetic protocols.

The following table illustrates the effect of temperature on a specific reaction:

| Temperature (°C) | Conversion (%) | Selectivity (%) |

| 0 | Decreased | Decreased |

| Room Temperature | - | - |

| 85 (Reflux) | - | - |

Data-Driven Approaches in Synthetic Design (e.g., Factorial Experiments)

Data-driven approaches, including machine learning and artificial intelligence (AI), are increasingly being used to accelerate the design and optimization of chemical syntheses. ibm.com These methods leverage large datasets of chemical reactions to predict reaction outcomes, suggest optimal reaction conditions, and even propose novel synthetic routes. ibm.comuio.no

Factorial Experiments: A factorial experimental design is a powerful statistical method for systematically investigating the effects of multiple variables (e.g., catalyst type, solvent, temperature) on a reaction's yield and selectivity. By simultaneously varying multiple factors, researchers can efficiently identify the most influential parameters and their interactions, leading to a more comprehensive understanding of the reaction landscape. This approach is more efficient than the traditional one-variable-at-a-time (OVAT) method.

AI and Machine Learning: AI models can be trained on vast amounts of chemical reaction data to predict the performance of different catalysts, solvents, and reaction conditions without the need for extensive laboratory work. chemcopilot.com These predictive models can significantly reduce the time and resources required for synthetic route development. chemcopilot.com For example, AI can be used for:

Predictive Modeling for Solvent Selection: AI tools can forecast the efficacy and compatibility of different solvents for a given reaction. chemcopilot.com

Discovery of Novel Solvents and Catalysts: AI algorithms can design new solvent molecules or catalyst structures with desired properties. chemcopilot.com

Retrosynthetic Analysis: AI can propose synthetic pathways for a target molecule by working backward from the product. ibm.com

The integration of data-driven methodologies into synthetic chemistry holds immense promise for the development of more efficient, sustainable, and innovative routes to this compound and other valuable chemical compounds. uio.no

Chemical Reactivity and Mechanistic Investigations of 4 Butylquinoline Derivatives

Electrophilic and Nucleophilic Substitution Reactions on the Quinoline (B57606) Core

The quinoline ring system is a fused heterocycle consisting of a benzene (B151609) ring and a pyridine (B92270) ring. This structure results in a complex reactivity pattern towards substitution reactions. The pyridine ring is generally electron-deficient due to the electronegativity of the nitrogen atom, making it susceptible to nucleophilic attack, while the benzene ring is more prone to electrophilic substitution. gcwgandhinagar.comorientjchem.org The position of these substitutions is influenced by the reaction conditions and the substituents already present on the ring. uop.edu.pkscribd.com

Electrophilic Substitution:

Electrophilic substitution on the quinoline core typically occurs on the benzene ring, at positions C5 and C8. gcwgandhinagar.comuop.edu.pkscribd.com This is because the nitrogen atom deactivates the pyridine ring towards electrophilic attack. The presence of the butyl group at the C4 position, being an electron-donating group, can further influence the regioselectivity of these reactions.

Common electrophilic substitution reactions include:

Nitration: Treatment of quinoline with a mixture of nitric acid and sulfuric acid yields a mixture of 5-nitroquinoline (B147367) and 8-nitroquinoline. uop.edu.pkscribd.com

Sulfonation: The reaction of quinoline with fuming sulfuric acid can lead to different products depending on the temperature. At 220°C, quinoline-8-sulfonic acid is the major product, while at 300°C, the thermodynamically more stable quinoline-6-sulfonic acid is formed. gcwgandhinagar.com

The highly aromatic nature of the quinoline core can sometimes make electrophilic substitutions like hydroxyalkylation challenging. researchgate.net

Nucleophilic Substitution:

Nucleophilic substitution on the quinoline ring occurs preferentially on the electron-deficient pyridine ring, primarily at the C2 and C4 positions. gcwgandhinagar.comuop.edu.pkscribd.com The presence of a butyl group at C4 would sterically hinder and electronically disfavor nucleophilic attack at this position, making C2 the more likely site for substitution. If the C2 position is blocked, nucleophilic substitution can occur at C4. uop.edu.pkscribd.comquora.com

Examples of nucleophilic substitution reactions on the quinoline core include:

Amination: Reaction with sodamide in liquid ammonia (B1221849) can introduce an amino group at the C2 position, forming 2-aminoquinoline. uop.edu.pkscribd.com

Hydroxylation: Fusion with potassium hydroxide (B78521) can yield 2-hydroxyquinoline (B72897). uop.edu.pkscribd.com

Alkylation: Reaction with organolithium reagents, such as n-butyllithium, can introduce an alkyl group at the C2 position. uop.edu.pkscribd.com

Functional Group Transformations and Derivatization Strategies

The 4-butylquinoline scaffold provides a versatile platform for a variety of functional group transformations and derivatization strategies, allowing for the synthesis of a wide range of novel compounds. researchgate.net

Alkylation and Acylation Reactions on the Butylquinoline Skeleton

Alkylation and acylation reactions can be performed on both the quinoline core and the butyl substituent, although reactions on the aromatic core are more common.

Friedel-Crafts Reactions: Friedel-Crafts alkylation and acylation are classic methods for introducing alkyl and acyl groups onto aromatic rings. While these reactions are typically challenging on the deactivated pyridine ring, they can proceed on the benzene portion of the quinoline nucleus. The presence of the butyl group at C4 can influence the regioselectivity of these reactions. For instance, Friedel-Crafts alkylation using tert-butyl chloride and a Lewis acid like aluminum chloride can introduce a tert-butyl group.

Acylation: Friedel-Crafts acylation introduces an acyl group, which can then be further modified. For example, the resulting ketone can be reduced to an alkyl group via methods like the Clemmensen or Wolff-Kishner reduction. The nitrogen atom in the quinoline ring can also undergo acylation. orientjchem.org

Halogenation, Oxidation, and Reduction Processes

Halogenation: Halogenation of the quinoline ring can be achieved using various reagents. For example, bromination can lead to the formation of bromo-substituted quinoline derivatives. A study reported the synthesis of 3,6-dibromo-4-butylquinoline. acs.org

Oxidation: The quinoline ring is relatively stable to oxidation, but the benzene ring can be cleaved under strong oxidizing conditions to yield pyridine-2,3-dicarboxylic acid (quinolinic acid). gcwgandhinagar.com The nitrogen atom can be oxidized to an N-oxide using peroxy acids. uop.edu.pkscribd.com The butyl side chain can also be a site for oxidation, potentially leading to a carboxylic acid or other oxygenated functionalities, although specific examples for this compound are not prevalent in the provided search results. Oxidation of a methyl group at the 4-position to a carboxylic acid using strong oxidizing agents like KMnO₄ is a known transformation.

Reduction: The quinoline ring can be selectively reduced under different conditions.

Reduction of the Pyridine Ring: Mild reduction with reagents like tin and hydrochloric acid or catalytic hydrogenation often leads to the reduction of the pyridine ring, yielding 1,2,3,4-tetrahydroquinoline (B108954) derivatives. uop.edu.pkscribd.com

Reduction of the Carbocyclic Ring: Under specific catalytic conditions, such as using a Ru(η³-methallyl)₂(cod)–PhTRAP catalyst, the carbocyclic (benzene) ring can be selectively hydrogenated to give 5,6,7,8-tetrahydroquinolines. researchgate.net

Complete Reduction: Vigorous reduction, for instance, with hydrogen over a platinum catalyst, can lead to the complete saturation of both rings, resulting in decahydroquinoline. uop.edu.pkscribd.com

A summary of common oxidation and reduction reactions is presented below:

| Reaction | Reagent | Product |

| N-Oxidation | Peracetic acid | Quinoline-N-oxide |

| Pyridine Ring Reduction | Sn/HCl | 1,2,3,4-Tetrahydroquinoline |

| Complete Reduction | H₂/Pt | Decahydroquinoline |

Cyclization and Cyclocondensation Reactions to Form Fused Heterocycles

The this compound framework can be a starting point for the synthesis of more complex fused heterocyclic systems through cyclization and cyclocondensation reactions. researchgate.net These reactions often involve functional groups on the quinoline ring or the butyl side chain.

Pfitzinger Reaction: This reaction involves the condensation of isatin (B1672199) with a carbonyl compound containing an α-methylene group to form a quinoline-4-carboxylic acid. While this is a method for synthesizing quinolines, derivatives of the product could potentially undergo further cyclization. imist.ma

Doebner Reaction: This is a variation of the Pfitzinger reaction where an aniline (B41778), an α,β-unsaturated carbonyl compound, and pyruvic acid react to form a quinoline-4-carboxylic acid. imist.ma

Cyclocondensation Reactions: Various functionalized quinoline derivatives can undergo cyclocondensation to form fused rings like pyrimido[4,5-b]quinolines. researchgate.net These reactions often involve amino, carboxyl, or other reactive groups on the quinoline core. For example, 2-aminoquinoline-3-carbonitrile (B177327) is a key intermediate for the synthesis of various pyrimido[4,5-b]quinoline derivatives through cyclization with different reagents. researchgate.net Similarly, pyrazole (B372694) rings can be formed through cyclocondensation reactions involving hydrazine (B178648) derivatives with 1,3-dicarbonyl compounds or α,β-unsaturated carbonyls. mdpi.commdpi.com

Stereoselective Transformations and Enantiocontrol in Butylquinoline Derivatives

The development of stereoselective transformations for quinoline derivatives is crucial for accessing chiral molecules with potential biological activity. This often involves asymmetric catalysis to control the formation of stereocenters.

Asymmetric transfer hydrogenation is a key method for the enantioselective reduction of the quinoline ring. dicp.ac.cn Chiral phosphoric acids have emerged as effective catalysts for the H-transfer hydrogenation of quinolines using Hantzsch esters as the hydrogen source. dicp.ac.cn The enantioselectivity of these reactions is highly dependent on the structure of the chiral catalyst.

One study investigated the enantioselective reduction of 2-n-butylquinoline catalyzed by a chiral phosphoric acid. dicp.ac.cn The proposed mechanism suggests that the enantiocontrol arises from the preferential formation of one diastereomeric complex between the chiral phosphoric acid, the quinoline substrate, and the Hantzsch ester, prior to the hydride transfer step. dicp.ac.cn This is an example of dynamic kinetic resolution where a fast equilibrium between two prochiral conformers of the catalyst-substrate adduct is established, and one conformer reacts preferentially to give the enantioenriched product. dicp.ac.cn

Elucidation of Reaction Mechanisms via Kinetic and Spectroscopic Analyses

Understanding the detailed step-by-step mechanism of chemical reactions is fundamental for optimizing reaction conditions and designing new transformations. numberanalytics.com The elucidation of reaction mechanisms for transformations involving this compound derivatives relies on a combination of kinetic and spectroscopic techniques. solubilityofthings.comsci-hub.se

Kinetic Studies: Kinetic analysis provides information about the rate of a reaction and how it is affected by the concentration of reactants, catalysts, and temperature. This data can help identify the rate-determining step of a reaction. For example, monitoring the rate of a reaction at different pH values can reveal the involvement of protonation or deprotonation steps in the mechanism. sci-hub.se

Spectroscopic Analyses: Spectroscopic methods are invaluable for identifying reactants, products, and transient intermediates formed during a reaction. numberanalytics.comsolubilityofthings.com

Nuclear Magnetic Resonance (NMR) Spectroscopy: NMR is a powerful tool for determining the structure of molecules in solution. It can be used to monitor the progress of a reaction by observing the disappearance of reactant signals and the appearance of product signals. numberanalytics.comsolubilityofthings.com It can also be used to detect and characterize reaction intermediates.

Infrared (IR) Spectroscopy: IR spectroscopy is particularly useful for identifying functional groups. numberanalytics.comnumberanalytics.com Changes in the IR spectrum during a reaction can indicate the formation and consumption of specific functional groups, providing clues about the reaction pathway. numberanalytics.com

UV-Visible (UV-Vis) Spectroscopy: UV-Vis spectroscopy can be used to monitor reactions involving colored compounds or species with strong UV absorbance. It is often employed in stopped-flow techniques to study fast reactions and detect short-lived intermediates. solubilityofthings.comsumitomo-chem.co.jp

By combining these techniques, a detailed picture of the reaction mechanism can be constructed. For instance, in the enantioselective transfer hydrogenation of 2-n-butylquinoline, computational studies (Density Functional Theory - DFT) were used in conjunction with experimental results to propose a revised mechanism where the stereodetermining step is the coordination of the Hantzsch ester to the chiral phosphoric acid-quinoline complex, rather than the subsequent hydride transfer. dicp.ac.cn

Computational Chemistry and Theoretical Modeling of 4 Butylquinoline Systems

Electronic Structure and Reactivity Prediction of 4-Butylquinoline

Understanding the electronic characteristics of this compound is fundamental to predicting its chemical behavior. Computational methods such as Density Functional Theory (DFT) and Frontier Molecular Orbital (FMO) analysis are instrumental in this regard.

Density Functional Theory (DFT) Calculations for Electron Density and Charge Distribution

Density Functional Theory (DFT) is a robust quantum mechanical modeling method used to investigate the electronic structure of many-body systems, such as atoms and molecules. walisongo.ac.idnih.gov The theory is based on the Hohenberg-Kohn theorems, which state that the ground-state properties of a system are a unique functional of its electron density. walisongo.ac.idnih.gov In practice, DFT calculations are often performed to solve the Kohn-Sham equations, which approximate the many-electron problem by considering a system of non-interacting electrons in an effective potential. tuwien.ac.at

For this compound, DFT calculations can generate electron density maps, which visualize the probability of finding an electron at a particular point in space around the molecule. proteopedia.org These maps are crucial for understanding the distribution of charge across the molecule. The electron density is typically higher around the electronegative nitrogen atom in the quinoline (B57606) ring and is also influenced by the electron-donating nature of the butyl group. This charge distribution is critical in determining how the molecule interacts with other species, including electrophiles and nucleophiles.

The calculation of electron density and charge distribution involves selecting a functional (e.g., B3LYP) and a basis set (e.g., 6-311++G(d,p)) to solve the DFT equations. nih.govahievran.edu.tr The resulting electron density can be visualized as contour maps or isosurfaces, providing a clear picture of the molecule's electronic landscape. researchgate.net

Frontier Molecular Orbital (FMO) Analysis for Reactive Sites

Frontier Molecular Orbital (FMO) theory is a key concept in explaining chemical reactivity, focusing on the interactions between the Highest Occupied Molecular Orbital (HOMO) and the Lowest Unoccupied Molecular Orbital (LUMO) of reacting species. mdpi.com The HOMO represents the orbital from which a molecule is most likely to donate electrons, while the LUMO is the orbital most likely to accept electrons. mdpi.com The energy difference between the HOMO and LUMO, known as the HOMO-LUMO gap, is an indicator of the molecule's kinetic stability and chemical reactivity. researchgate.netwuxibiology.com A smaller gap suggests that the molecule is more reactive.

For this compound, FMO analysis can predict the most probable sites for electrophilic and nucleophilic attack. The distribution of the HOMO would indicate regions with higher electron density, likely to be attacked by electrophiles. Conversely, the LUMO distribution would highlight electron-deficient regions susceptible to nucleophilic attack. In quinoline and its derivatives, the nitrogen atom and specific carbon atoms in the rings are often key reactive sites. The butyl group, being electron-donating, would influence the energy levels and distribution of these frontier orbitals.

| Computational Parameter | Significance in Reactivity |

|---|---|

| HOMO Energy | Indicates electron-donating ability; higher energy suggests greater reactivity towards electrophiles. |

| LUMO Energy | Indicates electron-accepting ability; lower energy suggests greater reactivity towards nucleophiles. |

| HOMO-LUMO Gap | Relates to chemical stability and reactivity; a smaller gap often implies higher reactivity. researchgate.net |

Molecular Dynamics (MD) Simulations for Ligand-Target Interactions

Molecular Dynamics (MD) simulations are a powerful computational method for studying the physical movement of atoms and molecules over time. mdpi.comvolkamerlab.org In the context of drug discovery and molecular biology, MD simulations provide detailed insights into the dynamic interactions between a ligand, such as this compound, and its biological target, typically a protein. frontiersin.orgwindows.net These simulations can reveal conformational changes in both the ligand and the target upon binding, which are often crucial for biological activity. mdpi.com

An MD simulation begins with an initial set of coordinates for all atoms in the system, often obtained from experimental structures or molecular docking. nih.gov The forces between atoms are calculated using a force field, and Newton's laws of motion are applied to predict the subsequent positions of the atoms over a series of small time steps. volkamerlab.org By analyzing the trajectory of the simulation, researchers can understand the stability of the ligand-protein complex, identify key interacting residues, and calculate binding free energies. windows.netnih.gov

For this compound, MD simulations could be employed to study its interaction with a specific protein target. The simulation would show how the butyl chain fits into hydrophobic pockets of the binding site and how the quinoline ring forms interactions, such as hydrogen bonds or pi-stacking, with the protein's amino acid residues. The stability of these interactions over the simulation time would provide an indication of the binding affinity.

Quantitative Structure-Activity Relationship (QSAR) Modeling of Butylquinoline Analogues

Quantitative Structure-Activity Relationship (QSAR) is a computational modeling technique that aims to find a mathematical relationship between the chemical structures of a series of compounds and their biological activities. smu.edunumberanalytics.com The fundamental principle of QSAR is that the biological activity of a compound is a function of its physicochemical properties, which are in turn determined by its molecular structure. smu.edu

In a QSAR study of butylquinoline analogues, a series of related compounds with varying substituents would be synthesized and their biological activity measured. nih.govasianpubs.org A range of molecular descriptors, which are numerical representations of the compounds' properties, would then be calculated. These descriptors can be categorized as electronic (e.g., partial charges, dipole moment), steric (e.g., molecular volume, surface area), and hydrophobic (e.g., logP). asianpubs.orgresearchgate.net

Statistical methods, such as multiple linear regression (MLR) or partial least squares (PLS), are then used to build a mathematical model that correlates the descriptors with the observed biological activity. numberanalytics.comresearchgate.net A statistically significant QSAR model can be used to predict the activity of new, unsynthesized analogues, thereby guiding the design of more potent compounds. nih.govasianpubs.org

| Descriptor Type | Example Descriptors for Butylquinoline Analogues | Relevance to Biological Activity |

|---|---|---|

| Electronic | HOMO/LUMO energies, Dipole Moment, Atomic Net Charges researchgate.net | Influences electrostatic interactions with the target. |

| Steric | Molar Refractivity (MR), Molecular Weight, Ovality nih.gov | Affects how the molecule fits into the binding site. |

| Hydrophobic | LogP (Partition Coefficient) researchgate.net | Governs the molecule's ability to cross cell membranes and interact with hydrophobic pockets. |

| Topological | Szeged Index nih.gov | Describes molecular shape and branching. |

In Silico Approaches for Reaction Pathway Elucidation and Enantioselectivity Prediction

Computational methods are increasingly used to elucidate the mechanisms of chemical reactions, including identifying transition states and intermediates along a reaction pathway. nih.govsmu.edunumberanalytics.com For the synthesis of this compound, in silico approaches can provide valuable insights into the most favorable reaction conditions and potential side products. By calculating the energies of reactants, products, and transition states, a potential energy surface for the reaction can be constructed. peerj.com

Furthermore, if a reaction leading to a chiral derivative of this compound is considered, computational methods can be used to predict the enantioselectivity. rsc.org By modeling the transition states leading to the different enantiomers in the presence of a chiral catalyst, the energy difference between these transition states can be calculated. A larger energy difference typically correlates with higher enantioselectivity, as the reaction will preferentially proceed through the lower-energy pathway. rsc.org These computational predictions can guide the selection or design of catalysts to achieve high levels of stereocontrol.

Validation of Theoretical Models with Experimental Spectroscopic Data

A crucial step in computational chemistry is the validation of theoretical models against experimental data. ajol.info Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR), Infrared (IR), and Raman spectroscopy provide experimental fingerprints of a molecule's structure. nih.govahievran.edu.tr

DFT calculations can be used to predict the NMR chemical shifts (¹H and ¹³C) and vibrational frequencies (IR and Raman) of this compound. nih.govajol.infonih.gov These calculated spectra can then be compared with the experimentally measured spectra. A good agreement between the theoretical and experimental data provides confidence in the accuracy of the computational model and the calculated geometric and electronic properties of the molecule. nih.govnih.gov Discrepancies between the calculated and experimental spectra can, in turn, point to areas where the theoretical model may need refinement or can help in the correct assignment of experimental signals. mdpi.comresearchgate.net

| Spectroscopic Technique | Calculated Parameter | Experimental Parameter | Purpose of Comparison |

|---|---|---|---|

| NMR Spectroscopy | Chemical Shifts (δ) ajol.info | Experimental Chemical Shifts nih.gov | Validation of the calculated molecular geometry and electronic environment of nuclei. |

| IR Spectroscopy | Vibrational Frequencies (cm⁻¹) nih.gov | Experimental IR Absorption Bands ahievran.edu.tr | Confirmation of functional groups and vibrational modes. |

| Raman Spectroscopy | Vibrational Frequencies (cm⁻¹) nih.gov | Experimental Raman Shifts ahievran.edu.tr | Complementary to IR for validating vibrational modes. |

| UV-Vis Spectroscopy | Electronic Transition Energies (λmax) libretexts.org | Experimental Absorption Maxima researchgate.net | Validation of calculated HOMO-LUMO gap and electronic transitions. |

Advanced Computational Methods for Analyzing Substrate-Enzyme Binding Modes

The interaction between a substrate like this compound and an enzyme's active site is a dynamic process governed by complex intermolecular forces. Advanced computational methods are indispensable for elucidating these interactions at an atomic level, providing insights that are often inaccessible through experimental techniques alone. nih.govarxiv.org These methods allow researchers to model the binding process, calculate binding affinities, and understand the structural and electronic changes that occur upon complex formation. nih.govnih.gov

A variety of computational approaches are employed to study substrate-enzyme binding, each offering a different balance of accuracy and computational cost. frontiersin.org These range from rapid docking methods for predicting binding poses to more rigorous free energy calculations and hybrid quantum mechanics/molecular mechanics (QM/MM) simulations for detailed mechanistic insights. nih.govmdpi.com

Molecular Dynamics (MD) Simulations

MD simulations are a powerful tool for studying the physical movements of atoms and molecules over time. ebsco.com By solving Newton's equations of motion for a system, MD simulations provide a detailed picture of the dynamic behavior of the this compound-enzyme complex. ebsco.comyoutube.com This allows for the exploration of conformational changes in both the ligand and the protein, the role of solvent molecules, and the stability of key intermolecular interactions, such as hydrogen bonds and hydrophobic contacts. nih.govnih.gov For instance, MD simulations have been effectively used to investigate the dynamic behavior of various quinoline derivatives within the active site of enzymes like acetylcholinesterase. nih.gov These simulations can reveal key intermolecular interactions and provide a basis for calculating binding free energies. nih.gov

Hybrid Quantum Mechanics/Molecular Mechanics (QM/MM) Methods

For processes involving electronic changes, such as bond making or breaking during an enzymatic reaction, a purely classical (MM) description is insufficient. mpg.de Hybrid QM/MM methods address this by treating a small, critical region of the system (e.g., the substrate and key active site residues) with quantum mechanics, while the rest of the protein and solvent are described by a more computationally efficient molecular mechanics force field. nih.govmpg.dewikipedia.org This dual-level approach combines the accuracy of QM for the reactive part with the speed of MM for the larger environment, making it feasible to study enzyme-catalyzed reactions in their full biological context. nih.govnumberanalytics.com The QM/MM methodology has been foundational in computational enzymology for understanding reaction mechanisms and the influence of the protein environment on chemical reactivity. nih.govpeerj.comcecam.org

Free Energy Calculations

Accurately predicting the binding affinity of a ligand to a protein is a central goal of computational chemistry. nih.gov Several advanced methods are used to calculate the free energy of binding (ΔG_bind), which is directly related to the binding constant. Common approaches include Molecular Mechanics/Poisson-Boltzmann Surface Area (MM/PBSA) or Molecular Mechanics/Generalized Born Surface Area (MM/GBSA), and more rigorous (but computationally expensive) methods like Thermodynamic Integration (TI) and Free Energy Perturbation (FEP). frontiersin.orgnih.govambermd.org

The MM/PBSA and MM/GBSA methods calculate binding free energy by combining gas-phase molecular mechanics energies with solvation free energies and conformational entropy changes. frontiersin.org These have been successfully applied to rank the binding affinities of quinoline derivatives to their target enzymes. nih.gov TI and FEP are "alchemical" methods that calculate the free energy difference between two states by computationally transforming one molecule into another along a non-physical pathway. nih.govambermd.org These methods are becoming more integrated into computer-aided drug design workflows for establishing structure-affinity relationships. nih.govyoutube.com

A summary of these methods is presented in the table below.

Table 1: Comparison of Advanced Computational Methods for Substrate-Enzyme Binding Analysis| Method | Principle | Primary Application in Binding Analysis |

|---|---|---|

| Molecular Docking | Predicts the preferred orientation of a ligand within an enzyme's active site using scoring functions to estimate binding affinity. mdpi.com | Rapid screening of large compound libraries; prediction of initial binding poses for more advanced simulations. nih.gov |

| Molecular Dynamics (MD) Simulations | Simulates the time-dependent motion of atoms and molecules, revealing the dynamic behavior of the system. ebsco.com | Assessing the stability of the ligand-protein complex; observing conformational changes; identifying key interactions over time. nih.govnih.gov |

| QM/MM (Quantum Mechanics/Molecular Mechanics) | A hybrid method where the reactive core (substrate, key residues) is treated with QM and the larger environment with MM. mpg.de | Studying reaction mechanisms involving electronic changes (bond formation/breaking); analyzing transition states. nih.govpeerj.com |

| Free Energy Calculations (MM/PBSA, MM/GBSA, TI, FEP) | Calculate the absolute or relative binding free energy of a ligand to a protein. frontiersin.orgambermd.org | Quantitative prediction of binding affinity; ranking compounds; guiding lead optimization. nih.govnih.gov |

Computational studies on quinoline-like molecules have provided specific insights into their binding modes. For example, in a study of 1-H-3-hydroxy-4-oxoquinaldine-2,4-dioxygenase, docking and QM/MM calculations were used to analyze the binding of substrates, including 2-butyl-(1H)-3-hydroxy-4-oxoquinoline. peerj.com The docking simulations identified a binding region confined by specific amino acid residues, highlighting the importance of the protein environment in orienting the substrate for catalysis. peerj.com Similarly, MD simulations and docking studies on Cytochrome P450 CYP2D6 identified key residues responsible for substrate binding and orientation. nih.gov

The table below lists key amino acid residues identified in computational studies as being crucial for the interaction with quinoline and related heterocyclic substrates.

Table 2: Examples of Key Enzyme Residues Interacting with Quinoline-Type Substrates Identified by Computational Methods| Enzyme | Substrate/Ligand | Key Interacting Residues | Computational Method Used |

|---|---|---|---|

| 1-H-3-hydroxy-4-oxoquinaldine-2,4-dioxygenase | 2-butyl-(1H)-3-hydroxy-4-oxoquinoline | Trp36, His38, His100, Ser101, His102, Asp126, Trp160, His251 | Docking (AutoDock VINA) |

| Acetylcholinesterase | Quinoline Derivatives | Not specified in abstract | Molecular Dynamics, MM/PBSA |

| Cytochrome P450 CYP2D6 | Propranolol (a compound with a quinoline-like structure) | Phe-120, Glu-216, Phe-219, Glu-222, Asp-301, Phe-483 | Docking, Molecular Dynamics |

| PARP-1 | Pyrimido[4,5-b]quinoline derivative | Not specified in abstract | Molecular Docking, Molecular Dynamics |

These advanced computational methods, from MD and QM/MM to sophisticated free energy calculations, are critical for building a comprehensive, dynamic, and energetically detailed understanding of how this compound and related compounds interact with their enzyme targets.

Pharmacological Research and Mechanistic Insights of 4 Butylquinoline Scaffolds

The Quinoline (B57606) Scaffold in Medicinal Chemistry: A Framework for Drug Discovery

The quinoline ring, a fused heterocyclic system composed of a benzene (B151609) ring and a pyridine (B92270) ring, is a prominent and versatile scaffold in medicinal chemistry. nih.govdoi.org Recognized as a "privileged scaffold," its structure is a core component in a multitude of compounds with a wide array of pharmacological activities. nih.govnih.gov This has made quinoline and its derivatives a subject of extensive research in the quest for new therapeutic agents. nih.govfrontiersin.org

The functionalization of the quinoline moiety at various positions allows for the modulation of its pharmacological properties, leading to the development of drugs with diverse therapeutic applications. frontiersin.org Derivatives of the quinoline scaffold have demonstrated significant potential across numerous areas, including as antibacterial, anticancer, anti-inflammatory, and antimalarial agents. nih.govdoi.orgrsc.org The structural versatility of quinoline allows it to interact with various biological targets, such as enzymes and receptors, in multiple ways. researchgate.net

Several clinically approved drugs incorporate the quinoline structure, highlighting its importance in drug discovery. For instance, drugs like chloroquine (B1663885) and mefloquine (B1676156) are well-known antimalarials built upon the quinoline framework. doi.orgrsc.org The success of these and other quinoline-based drugs continues to inspire medicinal chemists to design and synthesize novel derivatives with improved efficacy and novel mechanisms of action. nih.govrsc.org The ongoing research into quinoline hybrids, where the quinoline scaffold is combined with other pharmacologically active moieties, aims to develop drug candidates with dual modes of action, potentially overcoming issues like drug resistance. frontiersin.org

Antimicrobial Research Focus: Antibacterial and Antitubercular Activities of Butylquinoline Derivatives

Derivatives of quinoline, including those with butyl substitutions, have been a significant focus of antimicrobial research. Studies have explored their efficacy against a range of bacterial pathogens, including those responsible for tuberculosis. researchgate.netontosight.ai The quinoline core is a key pharmacophoric feature in many compounds with demonstrated antibacterial and antitubercular properties. researchgate.netaustinpublishinggroup.com

Research has shown that synthetic quinoline derivatives can exhibit potent activity against Mycobacterium tuberculosis (Mtb), the bacterium that causes tuberculosis. austinpublishinggroup.comnih.gov For example, certain 2-substituted quinoline alkaloids have shown significant activity against the Mtb H37Rv strain. nih.gov The development of bedaquiline (B32110), a diarylquinoline, as a treatment for multidrug-resistant tuberculosis (MDR-TB) has further spurred interest in this class of compounds. austinpublishinggroup.com The success of bedaquiline has inspired the design of new quinoline derivatives with the aim of identifying novel drug candidates for TB treatment. austinpublishinggroup.com

In the broader context of antibacterial research, quinoline derivatives have been synthesized and evaluated for their activity against both Gram-positive and Gram-negative bacteria. nih.govmdpi.com These studies often involve modifying the quinoline scaffold with various functional groups to enhance antimicrobial potency. nih.gov

A primary mechanism by which many quinoline-based antibacterial agents exert their effect is through the inhibition of bacterial type II topoisomerases, specifically DNA gyrase and topoisomerase IV. nih.govnih.govnih.gov These enzymes are essential for bacterial survival as they manage the topology of DNA during replication, transcription, and repair. mdpi.comnih.gov DNA gyrase introduces negative supercoils into bacterial DNA, a process vital for compacting the chromosome. nih.gov Topoisomerase IV is primarily responsible for decatenating, or unlinking, replicated daughter chromosomes. nih.gov

Quinolone compounds, a class of antibacterials structurally related to quinolines, function by trapping these enzymes in a complex with DNA. nih.govmdpi.com This action leads to the formation of double-strand DNA breaks, which are ultimately lethal to the bacterial cell. nih.govmdpi.com This inhibition of DNA synthesis is a key event in the bactericidal action of these compounds. nih.gov

While DNA gyrase was initially thought to be the sole target, it is now understood that topoisomerase IV is also a crucial target for these agents, particularly in Gram-positive bacteria. nih.govnih.gov Some quinolones exhibit different potencies against the two enzymes, with a general trend of greater activity against DNA gyrase in Gram-negative bacteria and greater activity against topoisomerase IV in Gram-positive bacteria. nih.gov The development of inhibitors that can dually target both enzymes is a strategy to minimize the emergence of bacterial resistance. nih.gov

The following table summarizes the inhibitory action of certain quinoline derivatives against these enzymes.

| Compound Class | Target Enzyme(s) | Mechanism of Action | References |

| Quinolones | DNA Gyrase, Topoisomerase IV | Traps enzyme-DNA complex, leading to double-strand breaks | nih.gov, mdpi.com |

| Benzothiazole Derivatives | DNA Gyrase, Topoisomerase IV | Inhibition of enzyme activity | rsc.org |

| Arylated Quinoline Carboxylic Acids | M. tuberculosis DNA Gyrase | Inhibition of enzyme activity | nih.gov |

The rise of antibiotic-resistant bacteria, such as methicillin-resistant Staphylococcus aureus (MRSA), poses a significant global health threat, driving the search for new effective treatments. mdpi.com Quinolone derivatives have been investigated for their potential against such resistant strains. nih.gov However, resistance to quinolones can emerge, often through mutations in the genes encoding DNA gyrase and/or topoisomerase IV. nih.gov

Despite the challenges of resistance, research continues to explore new antibiotics and combination therapies to combat MRSA infections. nih.govmdpi.com For instance, newer classes of antibiotics like oxazolidinones (e.g., linezolid) have shown effectiveness against multidrug-resistant Gram-positive bacteria, including MRSA. nih.gov Meta-analyses comparing the efficacy of different antibiotics have shown that linezolid (B1675486) may offer a better clinical cure rate and microbiological eradication rate compared to older drugs like teicoplanin for MRSA infections. jidc.org

The table below presents a comparison of the efficacy of different antibiotics against MRSA from various studies.

| Antibiotic | Comparator | Infection Type | Efficacy Outcome (Cure Rate) | Reference |

| Linezolid | Vancomycin | Skin and Soft Tissue Infections (SSTI) | Oral linezolid showed a higher clinical success rate. | nih.gov |

| Ceftobiprole | Vancomycin + Ceftazidime | Complicated Skin and Soft Tissue Infections (cSSTI) | Cure rates were approximately 90% for both treatments; for MRSA cases, cure rates were 89.7% for Ceftobiprole and 86.1% for the comparator. | nih.gov |

| Telavancin | Vancomycin | Hospital-Acquired Pneumonia (HABP) | Non-inferior to vancomycin, with greater efficacy when MRSA was the cause. | nih.gov |

| Linezolid | Teicoplanin | MRSA Infections | Linezolid was associated with a better clinical cure rate (RR=1.14) and microbiological eradication rate (RR=1.28). | jidc.org |

Mechanistic Studies on Bacterial DNA Gyrase and Topoisomerase IV Inhibition

Neuropharmacological Investigations of Butylquinoline Analogues

Beyond their antimicrobial properties, quinoline derivatives have also been explored for their potential in treating neurological disorders. ontosight.ai Their ability to cross the blood-brain barrier and interact with neuronal targets makes them interesting candidates for neuropharmacological research. ontosight.ai

The N-methyl-D-aspartate (NMDA) receptor is a key ionotropic glutamate (B1630785) receptor in the central nervous system, playing a crucial role in synaptic plasticity, learning, and memory. nih.govelifesciences.org However, overactivation of NMDA receptors can lead to excitotoxicity, a process implicated in various neurological conditions. nih.govmednexus.org Consequently, modulating NMDA receptor activity is a significant area of therapeutic interest. nih.govresearchgate.net

Research has identified certain quinoline derivatives as modulators of the NMDA receptor. For example, screening of a compound library led to the identification of a 4-aminoquinoline (B48711) that acts as a selective antagonist for the NR1/2B subtype of the NMDA receptor. nih.gov Further development of this series led to the discovery of highly potent blockers. nih.gov Other quinoline-related structures, such as quinazolin-4-one derivatives, have also been identified as selective NMDA receptor antagonists, with some showing preference for specific subunit compositions like those containing GluN2D. nih.gov

The modulation of the NMDA receptor by these compounds can occur through various mechanisms, including acting as antagonists at the glutamate or glycine (B1666218) binding sites, blocking the ion channel, or through allosteric modulation by binding to other sites on the receptor complex, such as the N-terminal domain. nih.gov

Excitotoxicity is a pathological process where excessive stimulation by neurotransmitters like glutamate leads to neuronal damage and death. mednexus.org This process is a common factor in conditions like stroke and neurodegenerative diseases. nih.govresearchgate.net The cascade of events in excitotoxicity often involves a massive influx of calcium ions through over-activated NMDA receptors, leading to mitochondrial dysfunction and the generation of reactive oxygen species. nih.govmednexus.org

Compounds that can mitigate excitotoxicity are considered to have neuroprotective potential. mednexus.org The neuroprotective effects of certain quinoline derivatives are linked to their ability to modulate NMDA receptors. By acting as antagonists, they can block the excessive calcium influx that triggers the neurotoxic cascade. nih.govnih.gov

Research has shown that various agents can confer neuroprotection against glutamate-induced excitotoxicity. For instance, prolactin has been shown to exert a neuroprotective effect by reducing the intracellular calcium overload and inhibiting the activation of downstream cell death pathways in hippocampal neurons. plos.org The development of NMDA receptor antagonists, including those based on quinoline scaffolds, represents a key strategy in the search for neuroprotective therapies to combat the neuronal damage seen in a range of central nervous system disorders. mednexus.org

Modulation of NMDA Receptor Complex and Associated Pathways

Antineoplastic and Antiproliferative Activity Studies of Butylquinoline Derivatives

Quinoline derivatives have garnered significant attention in oncological research due to their structural similarities to naturally occurring anticancer agents and their diverse biological activities. google.comnih.gov The 4-butylquinoline scaffold, in particular, has been the subject of studies exploring its potential as an antineoplastic and antiproliferative agent.

One of the key mechanisms through which certain quinoline derivatives exert their anticancer effects is by interacting with DNA, thereby inhibiting its synthesis and repair. Some quinoline-based compounds have been shown to intercalate into DNA base pairs. nih.gov This intercalation can disrupt the DNA structure, creating a barrier that impedes the processes of replication and transcription.

The binding of these derivatives to DNA is often non-sequence-specific, meaning they can interact with various DNA regions. core.ac.uk The interaction is facilitated by the planar aromatic structure of the quinoline ring, which can stack between the base pairs of the DNA double helix. core.ac.uk This binding can lead to conformational changes in the DNA, ultimately inhibiting the function of enzymes crucial for DNA synthesis, such as DNA topoisomerase II. frontiersin.org The inhibition of these enzymes can cause DNA damage and trigger cell death pathways. frontiersin.org

Table 1: Investigated Mechanisms of DNA Interaction by Quinoline Derivatives

| Mechanism | Description | Potential Outcome |

|---|---|---|